![molecular formula C18H12Cl2N2S B11508939 1-(2,4-dichlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11508939.png)
1-(2,4-dichlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[(2,4-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the final benzodiazole product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, and can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2,4-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1H-benzimidazole: Similar structure but lacks the thiophene ring.
2-(Thiophen-2-yl)-1H-benzimidazole: Contains the thiophene ring but lacks the 2,4-dichlorophenyl group.
Uniqueness
1-[(2,4-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 2,4-dichlorophenyl and thiophene groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C18H12Cl2N2S |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(14(20)10-13)11-22-16-5-2-1-4-15(16)21-18(22)17-6-3-9-23-17/h1-10H,11H2 |
InChI Key |
XUPJTPKBUBJENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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